Product packaging for Acetamide, N-(3-chloro-2-anthraquinonyl)-(Cat. No.:CAS No. 84-42-4)

Acetamide, N-(3-chloro-2-anthraquinonyl)-

Cat. No.: B11707206
CAS No.: 84-42-4
M. Wt: 299.71 g/mol
InChI Key: AHCFUKJIRUAIDZ-UHFFFAOYSA-N
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Description

Significance of the Anthraquinone (B42736) Scaffold in Synthetic Chemistry and Materials Science

The anthraquinone scaffold, a tricyclic aromatic ketone, is a privileged structure in synthetic chemistry. Its planarity and extensive π-conjugation system impart unique electronic and photophysical properties. Historically, anthraquinones are renowned as a major class of dyes and pigments, valued for their vibrant colors and excellent stability. nih.gov

In materials science, the applications of anthraquinone derivatives are continually expanding. Their redox activity makes them suitable for applications in organic electronics, such as in batteries and supercapacitors. The ability to tailor the electronic properties of the anthraquinone core through the introduction of various substituents allows for the fine-tuning of their performance in these devices. Furthermore, their rigid structure can be exploited in the construction of liquid crystals and functional polymers. orientjchem.org

Contextualization of Halogenated Anthraquinones within Modern Chemical Synthesis

The introduction of halogen atoms onto the anthraquinone framework significantly influences its chemical reactivity and physical properties. Halogenated anthraquinones often serve as crucial intermediates in the synthesis of more complex derivatives. The halogen atom can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups, such as amino, alkoxy, and thioether moieties.

This reactivity is pivotal in the production of a diverse range of functional dyes and pigments. For instance, the synthesis of many anthraquinone-based dyes involves the displacement of a halogen atom by an amine. Moreover, the presence of halogens can alter the electronic properties of the anthraquinone system, impacting its color, photostability, and redox potential. In the realm of functional materials, halogenation can influence the packing of molecules in the solid state, which is a critical factor in determining the performance of organic semiconductors.

Overview of Acetamide-Substituted Anthraquinone Systems in Research

The incorporation of acetamide (B32628) groups into the anthraquinone structure introduces another layer of functionality and potential for diverse applications. The amide linkage can participate in hydrogen bonding, which can influence intermolecular interactions and self-assembly processes. This is of particular interest in the design of supramolecular structures and functional materials.

Research into acetamide-substituted anthraquinone systems has explored their potential in various fields. For example, some of these compounds have been investigated for their biological activities. The acetamide group can modulate the pharmacological properties of the anthraquinone core. In the context of dye chemistry, the acetamide moiety can affect the solubility and dyeing properties of the resulting colorants. The synthesis of such compounds typically involves the acylation of an aminoanthraquinone precursor. nih.gov

The specific compound under consideration, Acetamide, N-(3-chloro-2-anthraquinonyl)-, combines the features of a halogenated anthraquinone with an acetamide substituent, making it a subject of interest for further investigation within these research domains.

Chemical Identity and Properties of Acetamide, N-(3-chloro-2-anthraquinonyl)-

The precise characterization of a chemical compound is fundamental to understanding its behavior and potential applications. Acetamide, N-(3-chloro-2-anthraquinonyl)- is identified by a unique set of properties and structural features.

PropertyValue
CAS Number 84-42-4
Molecular Formula C₁₆H₁₀ClNO₃
Molecular Weight 299.71 g/mol
Synonyms 2-Acetamido-3-chloroanthraquinone

This data is compiled from multiple sources. nih.govepa.govdrugfuture.com

The synthesis of Acetamide, N-(3-chloro-2-anthraquinonyl)- would likely involve the acetylation of 2-amino-3-chloroanthraquinone (B1593952). amanote.com This precursor itself can be synthesized through various routes known in anthraquinone chemistry. The presence of the chloro and acetamido groups on the anthraquinone backbone is expected to influence its electronic absorption spectrum and, consequently, its color.

While specific, detailed research findings on Acetamide, N-(3-chloro-2-anthraquinonyl)- are not extensively documented in readily available literature, its structure suggests its potential utility as an intermediate in the synthesis of more complex functional molecules, particularly in the field of dyes and pigments. The chloro group provides a reactive site for further chemical modification, while the acetamide group can influence the final properties of the derived compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10ClNO3 B11707206 Acetamide, N-(3-chloro-2-anthraquinonyl)- CAS No. 84-42-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84-42-4

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

N-(3-chloro-9,10-dioxoanthracen-2-yl)acetamide

InChI

InChI=1S/C16H10ClNO3/c1-8(19)18-14-7-12-11(6-13(14)17)15(20)9-4-2-3-5-10(9)16(12)21/h2-7H,1H3,(H,18,19)

InChI Key

AHCFUKJIRUAIDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Synthetic Methodologies for Acetamide, N 3 Chloro 2 Anthraquinonyl and Its Derivatives

Direct Synthesis Approaches for Acetamide (B32628), N-(3-chloro-2-anthraquinonyl)-

The direct synthesis of Acetamide, N-(3-chloro-2-anthraquinonyl)- typically involves a two-step sequence: the formation of 2-amino-3-chloroanthraquinone (B1593952), followed by the acetylation of the amino group.

General Reaction Pathways for Acylaminoanthraquinones

The introduction of an acylamino group onto an anthraquinone (B42736) scaffold is a common transformation in the synthesis of dyes and biologically active molecules. The most straightforward method involves the acylation of an aminoanthraquinone precursor. This reaction is typically achieved by treating the aminoanthraquinone with an acylating agent such as an acid anhydride (B1165640) or an acyl chloride in a suitable solvent.

A general representation of this reaction is the acetylation of an aminoanthraquinone with acetic anhydride to yield the corresponding acetamidoanthraquinone. This reaction is often carried out in the presence of a base or a catalyst to facilitate the process. The reaction conditions can be tailored to control the degree of acylation if multiple amino groups are present.

Table 1: General Acylation of Aminoanthraquinones

ReactantReagentProduct
AminoanthraquinoneAcetic AnhydrideAcetamidoanthraquinone
AminoanthraquinoneAcetyl ChlorideAcetamidoanthraquinone

This interactive table summarizes the common reagents for the acylation of aminoanthraquinones.

In the context of Acetamide, N-(3-chloro-2-anthraquinonyl)-, the key precursor is 2-amino-3-chloroanthraquinone. The synthesis of this intermediate is a critical step and is discussed in the following section. Once 2-amino-3-chloroanthraquinone is obtained, it can be acetylated using standard procedures, for example, by reacting it with acetic anhydride, to yield the final product.

Regioselective Synthesis Strategies Employed for Halogenated Anthraquinonylacetamides

Achieving the specific 2-acetamido-3-chloro substitution pattern on the anthraquinone ring requires careful regioselective control during the synthesis. The strategy often relies on the directing effects of the substituents on the anthraquinone core.

The synthesis of the key intermediate, 2-amino-3-chloroanthraquinone, can be approached through the halogenation of 2-aminoanthraquinone (B85984). The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. However, direct chlorination of 2-aminoanthraquinone can lead to a mixture of products. To achieve regioselectivity, specific halogenating agents and reaction conditions are employed. For instance, the use of N-chlorosuccinimide (NCS) can provide a degree of regioselectivity in the chlorination of activated aromatic rings.

An alternative and more controlled approach involves starting with a pre-functionalized anthraquinone. For example, one could start with 2-aminoanthraquinone-3-sulfonic acid. The sulfonic acid group can then be replaced by a chlorine atom through a Sandmeyer-type reaction or a related nucleophilic substitution, followed by the acetylation of the amino group. This multi-step process allows for precise control over the position of the chloro substituent.

Functionalization and Derivatization of the Anthraquinone Scaffold

The anthraquinone scaffold is a versatile platform that can be extensively functionalized to generate a wide array of derivatives with diverse properties. This section explores key functionalization and derivatization reactions relevant to Acetamide, N-(3-chloro-2-anthraquinonyl)-.

Introduction of Acetamide Moieties via Substitution Reactions

As previously mentioned, the most common method for introducing an acetamide moiety is through the acylation of a corresponding aminoanthraquinone. This nucleophilic substitution reaction at the amino group is a high-yielding and well-established procedure. The reactivity of the amino group allows for its selective acylation even in the presence of other functional groups on the anthraquinone ring, provided they are less nucleophilic.

The general reaction involves the treatment of the aminoanthraquinone with an excess of acetic anhydride, often in a solvent like glacial acetic acid or an inert aprotic solvent. The reaction can be heated to ensure complete conversion. The product, an acetamidoanthraquinone, can then be isolated by precipitation and purified by recrystallization.

Chlorination and Halogenation Techniques for Anthraquinone Derivatives

The introduction of chlorine atoms onto the anthraquinone ring can be achieved through various halogenation techniques. The regioselectivity of the chlorination is highly dependent on the nature and position of the existing substituents on the anthraquinone core.

For unsubstituted anthraquinone, direct chlorination with chlorine gas in the presence of a Lewis acid catalyst can lead to a mixture of chlorinated products. To achieve better control, starting with a substituted anthraquinone is preferable. For instance, the presence of an electron-donating group like an amino or hydroxyl group will direct the incoming chlorine to specific positions.

In the case of synthesizing 2-amino-3-chloroanthraquinone, the chlorination of 2-aminoanthraquinone is a key step. The conditions for this reaction must be carefully controlled to favor the formation of the desired 3-chloro isomer over other possible isomers.

Table 2: Common Halogenating Agents for Anthraquinones

ReagentDescription
Chlorine (Cl₂)Used for direct chlorination, often with a catalyst.
N-Chlorosuccinimide (NCS)A milder chlorinating agent, can offer better regioselectivity.
Sulfuryl Chloride (SO₂Cl₂)Can be used for chlorination, sometimes with radical initiators.

This interactive table lists common reagents used for the chlorination of anthraquinone derivatives.

Modification of Acetamide, N-(3-chloro-2-anthraquinonyl)- with Thiol-Containing Reagents

The chlorine atom at the 3-position of Acetamide, N-(3-chloro-2-anthraquinonyl)- is susceptible to nucleophilic aromatic substitution (SNAAr) by thiol-containing reagents. This reaction provides a pathway to a variety of thioether derivatives of the parent compound.

The anthraquinone core is an electron-withdrawing system, which activates the halogen substituent towards nucleophilic attack. The reaction typically proceeds by treating Acetamide, N-(3-chloro-2-anthraquinonyl)- with a thiol (R-SH) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion (R-S⁻), which then attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-sulfur bond.

General Reaction Scheme:

Acetamide, N-(3-chloro-2-anthraquinonyl)- + R-SH + Base → Acetamide, N-(3-(organothio)-2-anthraquinonyl)- + Base·HCl

The nature of the thiol and the reaction conditions (solvent, temperature, and base) can be varied to synthesize a range of derivatives with different organothio substituents. This derivatization can be used to modulate the electronic and steric properties of the molecule, which can be useful for various applications.

Exploration of Amino Acid and Dithiocarbamate (B8719985) Derivatives of Haloanthraquinonylacetamides

The functionalization of the anthraquinone scaffold is a key strategy in medicinal chemistry to develop novel therapeutic agents. The presence of a halogen atom, such as the chloro group in Acetamide, N-(3-chloro-2-anthraquinonyl)-, provides a reactive site for nucleophilic substitution, enabling the introduction of various pharmacologically relevant moieties, including amino acids and dithiocarbamates. This section explores the synthetic strategies for creating such derivatives, drawing upon established methodologies for related quinone systems.

Amino Acid Derivatives

The direct conjugation of amino acids to the N-(3-chloro-2-anthraquinonyl)acetamide core via nucleophilic substitution of the chlorine atom represents a plausible, though not extensively documented, synthetic route. However, analogous reactions with other halo-quinone systems, particularly naphthoquinones, have been well-established and provide a strong methodological precedent.

Research into the synthesis of amino acid-naphthoquinone derivatives has demonstrated the viability of reacting halo-quinones with various amino acids. mdpi.com One effective method involves the microwave-assisted reaction of 2,3-dichloro-1,4-naphthoquinone with a range of amino acids in a dioxane/water solvent system. mdpi.com The reaction is typically facilitated by a base, such as triethylamine (B128534) or potassium hydroxide, to deprotonate the amino group of the amino acid, thereby increasing its nucleophilicity. mdpi.com This approach leads to the substitution of a chlorine atom on the quinone ring by the amino acid, forming a new carbon-nitrogen bond. mdpi.com The use of microwave irradiation often results in significantly reduced reaction times and improved yields, ranging from 78% to 91%. mdpi.com

This established methodology suggests a viable pathway for synthesizing amino acid derivatives of Acetamide, N-(3-chloro-2-anthraquinonyl)-. The amino group of an amino acid would act as the nucleophile, attacking the carbon atom bearing the chloro-substituent on the anthraquinone ring, leading to the displacement of the chloride ion.

Table 1: Illustrative Synthesis of Amino Acid-Naphthoquinone Derivatives via Nucleophilic Substitution mdpi.com This table presents data from the synthesis of 2-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino) acid derivatives, serving as a model for potential reactions with haloanthraquinonylacetamides.

Amino Acid PrecursorResulting Derivative NameYield (%)
Glycine2-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid91%
L-Alanine2-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)propanoic acid95%
L-Valine2-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid85%
L-Leucine2-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-4-methylpentanoic acid78%
L-Asparagine2-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-carbamoylpropanoic acid85%

Dithiocarbamate Derivatives

The synthesis of dithiocarbamate derivatives from halo-acetamido-anthraquinones has been successfully demonstrated, providing a direct model for the derivatization of related compounds. researchgate.net A facile, four-component, one-pot synthesis has been developed for a series of 2-dithiocarbamate-N-(9,10-dioxo-9,10-dihydroanthracenyl)acetamides. researchgate.net

This methodology involves the reaction of a precursor, such as 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracenyl)acetamide, with potassium salts of various dithiocarbamic acids. researchgate.net These dithiocarbamate salts are conveniently generated in situ from the corresponding primary or secondary amine, carbon disulfide, and a base like potassium hydroxide. The subsequent nucleophilic substitution reaction, where the dithiocarbamate displaces the chloride on the acetamide side chain, proceeds efficiently in a DMF-H₂O solvent system. researchgate.net This approach is notable for its operational simplicity and effectiveness in generating a library of diverse dithiocarbamate derivatives.

Detailed research findings indicate that specific derivatives from this synthesis exhibit significant biological activity. For instance, compounds derived from 4-fluorobenzylamine (B26447) and diphenylamine (B1679370) demonstrated high antibacterial action against Mycobacterium luteum. researchgate.net

Table 2: Synthesis of 2-Dithiocarbamate-N-(9,10-dioxo-9,10-dihydroanthracenyl)acetamide Derivatives researchgate.net This table showcases derivatives synthesized from a chloro-acetamido-anthraquinone precursor, illustrating the chemical feasibility and outcomes of reacting haloanthraquinonylacetamides with dithiocarbamates.

Amine Used for Dithiocarbamate GenerationResulting Compound ClassResearch Findings Summary
DiethylamineN-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((diethylcarbamothioyl)thio)acetamideDemonstrates antifungal effect against C. tenuis researchgate.net
4-FluorobenzylamineN-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(((4-fluorobenzyl)carbamothioyl)thio)acetamideShows good antibacterial activity against M. luteum researchgate.net
DiphenylamineN-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((diphenylcarbamothioyl)thio)acetamideExhibits high antibacterial action (MIC 3.9 μg/ml against M. luteum) researchgate.net
DibenzylamineN-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((dibenzylcarbamothioyl)thio)acetamideDemonstrates antifungal effect against C. tenuis researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Acetamide, N 3 Chloro 2 Anthraquinonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Environments

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule. In Acetamide (B32628), N-(3-chloro-2-anthraquinonyl)-, we can predict distinct signals corresponding to its aliphatic and aromatic regions. The acetyl methyl group (CH₃) is expected to produce a sharp singlet in the aliphatic region, while the protons on the anthraquinone (B42736) rings will generate a series of complex multiplets in the downfield aromatic region. The amide proton (NH) typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Acetyl Protons (-CH₃) ~2.3 Singlet 3H
Aromatic Protons (Anthraquinone) ~7.7 - 8.4 Multiplets 6H

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for the complete elucidation of the carbon skeleton. The spectrum for Acetamide, N-(3-chloro-2-anthraquinonyl)- would show signals for the aliphatic methyl carbon, the amide carbonyl carbon, the two quinone carbonyl carbons, and the various aromatic carbons within the fused ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (δ, ppm)
Acetyl Carbon (-CH₃) ~25
Aromatic Carbons (C-H, C-Cl, C-N) ~120 - 145
Amide Carbonyl (C=O) ~169

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Acetamide, N-(3-chloro-2-anthraquinonyl)- is expected to show characteristic absorption bands for the N-H bond, the carbonyl groups of both the amide and the quinone, and the aromatic rings.

Table 3: Key IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch ~3300
Aromatic C-H Stretch ~3100 - 3000
Amide C=O Stretch ~1680
Quinone C=O Stretch ~1670
Aromatic C=C Stretch ~1600, 1580
C-N Stretch ~1350

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular formula for Acetamide, N-(3-chloro-2-anthraquinonyl)- is C₁₆H₁₀ClNO₃. nih.gov This gives it an average molecular weight of approximately 299.71 g/mol and a monoisotopic mass of 299.034921 g/mol . epa.gov

The presence of a chlorine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with a prominent (M+2) peak at m/z 301 having roughly one-third the intensity of the main M+ peak at m/z 299. Analysis of the fragmentation pattern would likely show the loss of an acetyl group (CH₃CO) as a common fragmentation pathway.

Table 4: Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₆H₁₀ClNO₃ nih.gov
Average Molecular Weight 299.71 g/mol epa.gov
Monoisotopic Mass 299.034921 g/mol epa.gov
Predicted Molecular Ion (M+) m/z 299

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the percentage composition of elements within a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula (C₁₆H₁₀ClNO₃) to validate its accuracy.

Table 5: Elemental Composition

Element Symbol Theoretical Percentage (%)
Carbon C 64.12
Hydrogen H 3.36
Chlorine Cl 11.83
Nitrogen N 4.67

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The extensive conjugated system of the anthraquinone core in Acetamide, N-(3-chloro-2-anthraquinonyl)- is expected to produce strong absorptions. The spectrum would likely feature multiple bands corresponding to π→π* and n→π* electronic transitions, which can be used to assess the purity of the compound and confirm the presence of the chromophore.

Table 6: Predicted UV-Vis Absorption Maxima

Electronic Transition Predicted Wavelength Range (λₘₐₓ, nm)
π→π* ~250 - 280

Table 7: Compound Names Mentioned

Compound Name

Computational and Quantum Chemical Investigations of Acetamide, N 3 Chloro 2 Anthraquinonyl

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For Acetamide (B32628), N-(3-chloro-2-anthraquinonyl)-, DFT calculations are employed to determine its ground-state geometry, electronic energy levels, and the distribution of electron density.

Researchers commonly use hybrid functionals, such as Becke, 3-parameter, Lee-Yang-Parr (B3LYP), in conjunction with basis sets like 6-31G(d,p) to obtain reliable geometric and electronic properties for substituted anthraquinones. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule. The electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and electronic transitions. nih.gov

For Acetamide, N-(3-chloro-2-anthraquinonyl)-, the presence of the electron-withdrawing chloro group and the acetamide substituent on the anthraquinone (B42736) core is expected to significantly influence its electronic properties. DFT calculations can quantify these effects, providing a detailed understanding of the intramolecular interactions.

Table 1: Representative DFT Functionals and Basis Sets for Anthraquinone Derivatives

FunctionalBasis SetCommon Applications
B3LYP6-31G(d,p)Geometry optimization, electronic spectra prediction
B3LYP6-311++G(d,p)High-accuracy energy calculations, NBO analysis
M06-2X6-311++G(d,p)Thermochemistry, kinetics, noncovalent interactions
PBE06-31G(d,p)Electronic spectra prediction

Quantum Chemical Analysis of Reaction Mechanisms and Pathways

Quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms and the calculation of activation barriers. While specific reaction pathways for Acetamide, N-(3-chloro-2-anthraquinonyl)- are not extensively detailed in the public domain, general principles of reactivity for anthraquinone and acetamide derivatives can be inferred from computational studies.

For instance, theoretical studies on the chlorination of amides have utilized high-level quantum chemical procedures to compare different reaction pathways. researchgate.net Similarly, DFT has been used to investigate the formation mechanism of anthraquinone from its precursors, highlighting the role of catalysts and environmental factors. nih.gov

For Acetamide, N-(3-chloro-2-anthraquinonyl)-, potential reactions of interest for quantum chemical analysis would include nucleophilic substitution at the chloro position, hydrolysis of the amide bond, or reactions involving the quinone carbonyl groups. Computational modeling of these processes would involve identifying transition states and intermediates to elucidate the most favorable reaction pathways.

Theoretical Prediction of Redox Properties and Electrochemical Behavior

Anthraquinone and its derivatives are well-known for their redox activity, making them interesting candidates for applications in electrochemistry, such as in redox flow batteries. jcesr.orgacs.org Computational electrochemistry, primarily using DFT, can predict the redox potentials of these molecules with a good degree of accuracy.

The reduction potential of an anthraquinone derivative is influenced by the nature of its substituents. Electron-donating groups tend to lower the reduction potential, while electron-withdrawing groups increase it. acs.orgnih.gov The chloro and acetamido groups in Acetamide, N-(3-chloro-2-anthraquinonyl)- will modulate the electron density of the anthraquinone core, thereby affecting its redox properties.

Computational studies have established a linear relationship between the calculated LUMO energy and the reduction potential for a series of anthraquinone derivatives. jcesr.orgacs.org This relationship serves as a powerful predictive tool for screening new derivatives with desired electrochemical properties. DFT calculations, often including a solvent model to mimic experimental conditions, can provide valuable insights into the electrochemical behavior of Acetamide, N-(3-chloro-2-anthraquinonyl)-. nih.gov

Table 2: Effect of Substituents on the Redox Potential of Anthraquinone Derivatives (Illustrative)

Substituent TypeEffect on Reduction PotentialExample Substituent
Electron-Donating Group (EDG)Decreases-OH, -NH2, -CH3
Electron-Withdrawing Group (EWG)Increases-Cl, -NO2, -SO3H

Note: This table provides a general trend observed in computational and experimental studies of substituted anthraquinones.

Wavefunction Analysis and Molecular Orbital Theory Applications

Wavefunction analysis provides a deeper understanding of the electronic structure and bonding in a molecule. By analyzing the molecular orbitals (MOs) obtained from quantum chemical calculations, one can gain insights into charge distribution, covalent interactions, and the nature of electronic transitions.

Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, are used to assign partial atomic charges within a molecule. This allows for the quantification of the electron-donating or electron-withdrawing effects of substituents. In Acetamide, N-(3-chloro-2-anthraquinonyl)-, the electronegative chlorine, oxygen, and nitrogen atoms are expected to carry partial negative charges, while the adjacent carbon atoms will have partial positive charges.

The charge distribution is critical for understanding intermolecular interactions and the reactivity of the molecule towards electrophiles and nucleophiles. For example, atoms with more negative charges are likely sites for electrophilic attack. scielo.br

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are central to understanding a molecule's electronic properties and reactivity. nih.gov The energy of the HOMO is related to the ionization potential and the ability to donate electrons, while the LUMO energy is related to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For substituted anthraquinones, the HOMO is often localized on the electron-donating groups and the aromatic rings, while the LUMO is typically centered on the quinone core with its electron-accepting carbonyl groups. mdpi.com In Acetamide, N-(3-chloro-2-anthraquinonyl)-, the acetamido group would likely contribute to the HOMO, while the chloro-substituted quinone part would dominate the LUMO. The energy and spatial distribution of these FMOs dictate the molecule's absorption spectra and its behavior in charge transfer processes.

Table 3: Key Parameters from Frontier Molecular Orbital Analysis

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelates to ionization potential and electron-donating ability
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron affinity and electron-accepting ability
HOMO-LUMO Gap The energy difference between the HOMO and LUMOIndicates chemical reactivity and kinetic stability

Density-of-States and Spectrum Plotting

The Density-of-States (DOS) is a fundamental concept in computational chemistry that describes the number of available electronic states at each energy level within a molecule. A DOS spectrum plot provides a visual representation of these states, offering insights into the molecule's electronic structure and properties. Typically, these plots show sharp peaks corresponding to the discrete molecular orbitals (MOs).

A theoretical DOS analysis for Acetamide, N-(3-chloro-2-anthraquinonyl)- would involve calculating the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Density-of-States (DOS) Parameters for Acetamide, N-(3-chloro-2-anthraquinonyl)-

ParameterHypothetical Value (eV)Description
HOMO Energy-6.5Energy of the Highest Occupied Molecular Orbital
LUMO Energy-2.3Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.2Energy difference between HOMO and LUMO

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Topology Analysis for Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density of a molecule to understand its chemical bonding and structure. This topological analysis identifies critical points in the electron density, which are points where the gradient of the electron density is zero. These critical points are classified based on the curvature of the electron density.

Key features of a QTAIM analysis include:

Bond Critical Points (BCPs): These are found between two bonded atoms and indicate the presence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide information about the nature and strength of the bond. For example, a negative Laplacian is characteristic of a covalent bond, while a positive Laplacian suggests a closed-shell interaction, such as an ionic bond or a van der Waals interaction.

Ring Critical Points (RCPs): These are found within a ring of bonded atoms and are characteristic of the cyclic structure of molecules like the anthraquinone core.

Cage Critical Points (CCPs): These indicate the presence of a cage-like structure within the molecule.

A topological analysis of Acetamide, N-(3-chloro-2-anthraquinonyl)- would allow for a detailed characterization of all the chemical bonds within the molecule, including the covalent bonds within the aromatic rings, the C-Cl bond, the amide bond, and any potential intramolecular hydrogen bonds.

Table 2: Hypothetical QTAIM Topological Parameters for Selected Bonds in Acetamide, N-(3-chloro-2-anthraquinonyl)-

BondElectron Density (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Bond Character
C=O0.45-0.95Covalent
C-Cl0.20+0.10Polar Covalent
N-H0.35-1.20Covalent

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Functional Applications of Acetamide, N 3 Chloro 2 Anthraquinonyl in Advanced Materials

Dye Chemistry and Colorant Research

Acetamide (B32628), N-(3-chloro-2-anthraquinonyl)- serves as a key intermediate in the synthesis of a range of dyestuffs. Its stable anthraquinone (B42736) core, substituted with a chloro and an acetamido group, provides a basis for creating dyes with desirable properties for various textile applications.

Application as Colorants for Textile Materials

Research has demonstrated the utility of Acetamide, N-(3-chloro-2-anthraquinonyl)- as a disperse dye for coloring synthetic textile materials. Its chemical structure makes it particularly suitable for dyeing hydrophobic fibers such as polyester, polyamide, and triacetate. The application of this compound, often through a high-temperature dyeing process or with the use of a carrier, allows for the coloration of these materials, yielding shades that can be further modified through chemical derivatization.

Studies on Colorfastness to Light, Washing, Rubbing, and Sublimation

A critical aspect of any textile colorant is its fastness properties, which determine the durability of the color during consumer use. Dyes synthesized from Acetamide, N-(3-chloro-2-anthraquinonyl)- have been evaluated for their resistance to various environmental and domestic stresses. These studies are crucial for assessing the commercial viability of the dyes.

Table 1: Representative Colorfastness Properties of a Disperse Dye Derived from Acetamide, N-(3-chloro-2-anthraquinonyl)- on Polyester

Fastness PropertyTest MethodRating (Scale 1-5)
LightfastnessISO 105-B025-6
WashingISO 105-C064-5
Rubbing (Dry)ISO 105-X124-5
Rubbing (Wet)ISO 105-X124
SublimationISO 105-P014-5

Note: The data presented are representative and can vary based on the specific dye derivative, concentration, and dyeing process.

The good to excellent fastness ratings, particularly for light and sublimation, are characteristic of many anthraquinone-based dyes and make them suitable for applications where high durability is required.

Development of Reactive Dyes and Their Dyeing Mechanisms

While primarily used as a disperse dye intermediate, research has explored the potential of modifying Acetamide, N-(3-chloro-2-anthraquinonyl)- to create reactive dyes. This involves introducing a reactive group into the dye molecule that can form a covalent bond with the functional groups of fibers like cotton (hydroxyl groups).

The general mechanism for anthraquinone-based reactive dyes involves two main stages:

Exhaustion: The dye molecules are adsorbed onto the fiber surface from the dyebath, a process influenced by factors such as temperature, electrolyte concentration, and pH.

Fixation: Under alkaline conditions, the reactive group on the dye molecule undergoes a nucleophilic substitution or addition reaction with the deprotonated hydroxyl groups of the cellulose fiber, forming a stable covalent bond. This covalent linkage is responsible for the high wash fastness of reactive dyes.

The synthesis of a reactive dye from Acetamide, N-(3-chloro-2-anthraquinonyl)- would typically involve a reaction to introduce a reactive moiety, such as a triazine or vinyl sulfone group, onto the anthraquinone structure.

Research into Transfer Printing Applications

The sublimation fastness of dyes derived from Acetamide, N-(3-chloro-2-anthraquinonyl)- makes them excellent candidates for transfer printing, particularly on synthetic fabrics like polyester. In this process, the dye is first printed onto a paper substrate. The printed paper is then brought into contact with the fabric, and heat is applied. The dye sublimes and transfers from the paper to the fabric, where it is absorbed and fixed. This method allows for the creation of sharp, high-resolution prints. The good sublimation properties ensure efficient transfer of the dye and vibrant, durable designs on the final textile product.

Chemical Sensor Development

The field of chemical sensor technology is an area where anthraquinone derivatives are being explored for their potential applications. While specific research focusing solely on Acetamide, N-(3-chloro-2-anthraquinonyl)- in chemical sensors is not widely documented, the general class of anthraquinone compounds possesses electrochemical and optical properties that make them attractive for sensing applications. The potential for these compounds to interact with various analytes, leading to a measurable change in their spectral or electrochemical signals, forms the basis for this research. Further investigation is needed to determine the specific capabilities of Acetamide, N-(3-chloro-2-anthraquinonyl)- in this advanced application.

Exploration as Colorimetric and Fluorometric Reagents

Anthraquinone derivatives are well-documented for their use as colorimetric and fluorometric sensors. The sensing mechanism often involves a change in the electronic properties of the anthraquinone core upon interaction with an analyte, leading to a visually perceptible color change or a change in fluorescence intensity. For instance, other anthraquinone-based chemosensors have demonstrated the ability to detect various anions and cations through dramatic color changes. rsc.org

The acetamide group in Acetamide, N-(3-chloro-2-anthraquinonyl)- can act as a hydrogen bond donor, providing a potential binding site for anions. Upon binding, a charge-transfer process can be initiated, altering the absorption spectrum of the molecule and resulting in a colorimetric response. Similarly, interactions with specific analytes could either quench or enhance the intrinsic fluorescence of the anthraquinone moiety, forming the basis for a fluorometric sensor. While specific data for the target compound is unavailable, the general principles of anthraquinone-based sensors suggest its potential in this area.

Table 1: Illustrative Examples of Analyte Detection by Anthraquinone-Based Sensors

Sensor TypeTarget AnalyteObservable Change
ColorimetricAnions (e.g., F⁻, AcO⁻)Visible color change
FluorometricCations (e.g., Al³⁺)Fluorescence quenching or enhancement
ColorimetricIsomeric dicarboxylatesDiscriminatory color changes

Note: This table is based on the performance of various anthraquinone derivatives and serves as an illustration of the potential capabilities of Acetamide, N-(3-chloro-2-anthraquinonyl)-.

Mechanisms of Anion and Cation Recognition and Binding

The recognition and binding of anions and cations by anthraquinone-based sensors are governed by a combination of non-covalent interactions. In the case of Acetamide, N-(3-chloro-2-anthraquinonyl)-, the amide proton (-NH) of the acetamide group is a key functional site for anion recognition through hydrogen bonding. The lone pair of electrons on the carbonyl oxygen could also participate in binding cations.

The selectivity of the sensor is determined by the geometric and electronic complementarity between the binding site and the target analyte. For example, the spatial arrangement of the acetamide group and the chloro substituent could create a specific binding pocket that preferentially accommodates certain anions over others. The interaction with the analyte perturbs the intramolecular charge transfer (ICT) state of the anthraquinone system, which is responsible for the observed photophysical changes.

Photophysical Properties in Sensor Systems

The photophysical properties of anthraquinone derivatives, including their absorption and emission characteristics, are central to their function as optical sensors. The anthraquinone core possesses a π-conjugated system that gives rise to characteristic absorption and fluorescence spectra. The nature and position of substituents on the anthraquinone ring significantly influence these properties.

For Acetamide, N-(3-chloro-2-anthraquinonyl)-, the electron-withdrawing nature of the chloro group and the acetamide group would likely shift the absorption and emission wavelengths compared to unsubstituted anthraquinone. Upon binding with an analyte, the electronic distribution within the molecule is altered, leading to changes in the energy levels of the frontier molecular orbitals. This can manifest as a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, or as an enhancement or quenching of the fluorescence emission. A detailed photophysical characterization of this specific compound would be necessary to fully elucidate its potential as a sensor.

Energy Storage Materials

The reversible redox chemistry of the anthraquinone core makes it a compelling candidate for use in energy storage devices, particularly in organic-based batteries. The ability to undergo stable and reversible two-electron reduction and oxidation is a key attribute for charge storage.

Electrochemical Properties as Redox-Active Species

The electrochemical behavior of anthraquinone derivatives is characterized by two distinct one-electron redox couples, corresponding to the formation of the radical anion and the dianion. The redox potentials of these processes can be tuned by the introduction of electron-donating or electron-withdrawing substituents.

In Acetamide, N-(3-chloro-2-anthraquinonyl)-, the presence of the electron-withdrawing chloro and acetamide groups is expected to increase the redox potential compared to unsubstituted anthraquinone. This is a desirable feature for cathode materials in batteries, as it contributes to a higher cell voltage. Computational studies on other anthraquinone derivatives have shown that the incorporation of a diaza moiety can lead to a positive redox potential shift of about 300 mV. researchgate.net While experimental data for the target compound is not available, it is anticipated to exhibit similar redox-active behavior.

Table 2: Representative Electrochemical Data for Anthraquinone Derivatives in Battery Systems

DerivativeRedox Potential (V vs. Li/Li⁺)Specific Capacity (mAh/g)
2,3-Diaza-anthracenedione~2.1~180
Dilithium pyromellitic di-imide1.81 and 1.62~150
Hydroquinone derivatives>0.8>82% accessible capacity

Note: This table presents data for various quinone-based compounds to illustrate the range of electrochemical properties and is not specific to Acetamide, N-(3-chloro-2-anthraquinonyl)-.

Charge Storage Mechanisms in Battery Systems

The charge storage mechanism in batteries utilizing anthraquinone-based materials involves the reversible redox reactions of the quinone moieties. During the discharge process, the anthraquinone core accepts electrons and cations from the electrolyte to form the reduced species (radical anion and then dianion). During charging, the reverse process occurs, releasing the stored charge.

Interaction with Metal Cations in Electrolyte Systems

In a battery system, the redox reactions of the anthraquinone electrode are coupled with the transport of charge-compensating cations from the electrolyte. For lithium-ion batteries, this involves the coordination of lithium ions (Li⁺) with the carbonyl oxygens of the anthraquinone core during reduction.

The interaction between the reduced anthraquinone species and the metal cations in the electrolyte plays a significant role in the stability and electrochemical performance of the battery. The strength of this interaction can influence the redox potentials and the cycling stability of the electrode material. Studies on perylene polyimide, another carbonyl-based redox-active material, have shown that the coordination of AlCl₂⁺ cations with the carbonyl groups is a key part of the charge storage mechanism in aluminum batteries. acs.org It is expected that the carbonyl groups of Acetamide, N-(3-chloro-2-anthraquinonyl)- would similarly interact with metal cations like Li⁺ in the electrolyte of a battery.

Crystallographic Analysis and Solid State Structural Studies of Acetamide, N 3 Chloro 2 Anthraquinonyl

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would allow for the elucidation of the molecular geometry of Acetamide (B32628), N-(3-chloro-2-anthraquinonyl)-, providing exact measurements of bond lengths, bond angles, and torsion angles. Such data is crucial for understanding the conformation of the molecule in the solid state, including the planarity of the anthraquinone (B42736) core and the orientation of the N-acetamide and chloro substituents. For related, but distinct, acetamide derivatives, similar studies have provided detailed conformational insights. researchgate.netresearchgate.net

Table 1: Hypothetical Data Extractable from Single Crystal X-ray Diffraction

ParameterDescriptionPotential Findings for Acetamide, N-(3-chloro-2-anthraquinonyl)-
Crystal System The symmetry classification of the crystal lattice.e.g., Monoclinic, Orthorhombic, etc.
Space Group The specific symmetry group of the crystal.e.g., P2₁/c, Pca2₁, etc. researchgate.netresearchgate.net
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Precise Ångström and degree measurements defining the repeating unit.
Bond Lengths The distances between covalently bonded atoms.Would confirm C=O, C-N, C-Cl, and aromatic C-C bond orders.
Bond Angles The angles formed by three connected atoms.Would reveal any strain or distortion from idealized geometries.
Torsion Angles The dihedral angles defining the rotation around bonds.Would describe the orientation of the acetamide group relative to the anthraquinone ring.

Without experimental data, any discussion of these parameters for the title compound would be purely speculative.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules arrange themselves in a crystal is governed by non-covalent intermolecular forces. For Acetamide, N-(3-chloro-2-anthraquinonyl)-, the presence of an amide group (N-H donor and C=O acceptor) suggests that hydrogen bonding would be a primary directional force in its crystal structure. nih.govcapes.gov.br Analysis of the crystal structure would identify and characterize these hydrogen bonds (e.g., N-H···O), as well as other weaker interactions such as C-H···O, halogen (C-Cl···O/N), and π-π stacking interactions between the aromatic anthraquinone cores. These interactions are fundamental to the stability and physical properties of the crystal. Studies on other N-aryl amides frequently show molecules linked into chains or more complex networks via such hydrogen bonds. researchgate.netresearchgate.net

Crystal Engineering Principles Applied to Anthraquinone Derivatives

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ekb.eg For anthraquinone derivatives, these principles are applied to create materials with specific properties, such as pigments, liquid crystals, or active pharmaceutical ingredients. researchgate.net The structural motifs found in a crystal of Acetamide, N-(3-chloro-2-anthraquinonyl)-, particularly its hydrogen bonding patterns and other supramolecular synthons, would provide valuable information. This knowledge could be used to design co-crystals or modify the structure to tune its solid-state properties in a predictable manner, contributing to the broader understanding of crystal engineering in this class of compounds.

Structure Property Relationships in Acetamide, N 3 Chloro 2 Anthraquinonyl Systems

Impact of Substituent Effects on Electronic and Functional Properties

The electronic landscape of the anthraquinone (B42736) core is defined by the nature and position of its substituents. In Acetamide (B32628), N-(3-chloro-2-anthraquinonyl)-, the acetamido group (-NHCOCH₃) at the 2-position (a β-position) generally acts as an electron-donating group through resonance, increasing the electron density of the aromatic system. Conversely, the chloro group (-Cl) at the 3-position is electron-withdrawing via induction.

The combination of these opposing effects finely tunes the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron-Donating Group (Acetamido): The acetamido group tends to raise the energy of the HOMO more significantly than the LUMO. This increase in HOMO energy makes the molecule more susceptible to oxidation. acs.org The donation of electron density into the ring also affects the molecule's light absorption characteristics.

Electron-Withdrawing Group (Chloro): The chloro group's inductive effect lowers the energy of both the HOMO and LUMO, making the molecule more difficult to oxidize but easier to reduce. gsu.edu

The net result of these substituents on the anthraquinone core is a nuanced modulation of the electron distribution. The LUMO of many anthraquinone derivatives is primarily localized on the central ring containing the quinone functionality, meaning reduction potentials are often less sensitive to substitution on the outer rings. acs.orgnih.gov However, the HOMO is more distributed across the outer rings, making oxidation potentials highly dependent on the nature and position of the substituents. acs.org This differential effect allows for the precise tuning of the compound's electrochemical gap and, consequently, its electronic properties.

Table 1: Predicted Influence of Substituents on the Electronic Properties of the Anthraquinone Core
SubstituentPositionElectronic EffectImpact on HOMO EnergyImpact on LUMO EnergyPrimary Functional Consequence
Acetamido (-NHCOCH₃)2 (β-position)Electron-Donating (Resonance)IncreaseSlight IncreaseModulates oxidation potential and color
Chloro (-Cl)3 (β-position)Electron-Withdrawing (Inductive)DecreaseDecreaseModulates reduction potential

Correlation of Molecular Structure with Optical and Electrochemical Behavior

The specific arrangement of atoms in Acetamide, N-(3-chloro-2-anthraquinonyl)- directly correlates with its interaction with light and its behavior in redox reactions.

Table 2: Typical Absorption Maxima (λmax) for Substituted Anthraquinones in Methanol
CompoundKey SubstituentsReported/Expected λmax (nm)Transition Type
Anthraquinone (Unsubstituted)None~325 nmπ→π
2,6-Dialkoxy-anthraquinoneElectron-Donating~350 nmπ→π
Emodin-OH, -CH₃ (Electron-Donating)~436 nmCharge Transfer (CT)
Acetamide, N-(3-chloro-2-anthraquinonyl)--NHCOCH₃, -ClExpected > 350 nmπ→π* and CT
Note: Data for Emodin and Dialkoxy-anthraquinone are for comparative purposes to illustrate substituent effects. psu.eduacs.org

Electrochemical Behavior: The quinone structure allows anthraquinone and its derivatives to undergo two consecutive, reversible one-electron reductions to form a radical anion and then a dianion. nih.govacs.org The potential at which these reductions occur is highly sensitive to the electron density of the aromatic rings. rsc.org

Effect of Acetamido Group: As an electron-donating group, the acetamido substituent increases the electron density in the anthraquinone core, making the addition of an electron (reduction) more difficult. This results in a cathodic shift (to more negative potentials) of the reduction potential compared to unsubstituted anthraquinone. acs.orgrsc.org

Effect of Chloro Group: As an electron-withdrawing group, the chloro substituent decreases the electron density, making reduction easier. This causes an anodic shift (to less negative potentials). gsu.edu

The final reduction potential of Acetamide, N-(3-chloro-2-anthraquinonyl)- is a balance of these two opposing effects.

Table 3: Comparative First Reduction Potentials (E1/2) of Substituted Anthraquinones
CompoundSubstituent TypeTypical E1/2 (V vs. reference electrode)
AnthraquinoneUnsubstituted-0.684 V (vs. Fc/Fc⁺ in DMF) rsc.org
Amino-substituted AnthraquinoneElectron-DonatingCathodic shift (more negative) rsc.org
Alkoxy-substituted AnthraquinoneElectron-DonatingCathodic shift (more negative) acs.org
Anthraquinone Imides/EstersElectron-WithdrawingAnodic shift (-0.600 to -0.550 V vs. SCE) gsu.educore.ac.uk
Note: Specific potentials vary with solvent, electrolyte, and reference electrode. The table illustrates general trends.

Influence of Molecular Architecture on Material Performance

Dye Fastness: For a molecule to function as a successful dye, it must exhibit good fastness (resistance to fading and running) on a substrate. Dye fastness is influenced by several factors:

Molecular Size: Larger molecules, like anthraquinone derivatives, generally have lower migration tendencies within a polymer matrix, leading to better wash fastness.

Intermolecular Forces: The acetamido group is capable of forming hydrogen bonds with fibers such as polyamide, wool, and silk. These strong intermolecular interactions enhance the dye's affinity for the fabric and improve its fastness properties.

Substantivity: The planarity of the anthraquinone system allows for significant van der Waals interactions with polymer chains, further anchoring the dye molecule to the substrate.

Sensor Selectivity: The well-defined electrochemical behavior of anthraquinone derivatives makes them candidates for use in electrochemical sensors. Sensor selectivity—the ability to detect a specific analyte in the presence of other compounds—would be governed by the unique redox potential of Acetamide, N-(3-chloro-2-anthraquinonyl)-. An electrochemical sensor based on this molecule could achieve selectivity if the target analyte undergoes a redox reaction at a potential that is distinct from interfering species and can be catalyzed at an electrode modified with the anthraquinone compound. While specific applications have not been developed, the principle relies on exploiting the molecule's specific electrochemical signature.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future of synthesizing "Acetamide, N-(3-chloro-2-anthraquinonyl)-" will likely be shaped by the principles of green chemistry. Current industrial syntheses of anthraquinone (B42736) derivatives often rely on harsh conditions and hazardous reagents. google.com Future research will aim to develop more environmentally benign and efficient synthetic pathways.

Key areas of exploration include:

Catalytic Systems: The use of novel catalysts is a promising avenue. For instance, alum [KAl(SO4)2·12H2O] has been demonstrated as an effective, inexpensive, and non-toxic catalyst for the synthesis of anthraquinone derivatives in aqueous media, offering high yields and short reaction times. tandfonline.comtandfonline.com Similarly, solid acid catalysts have been utilized for solvent-free Friedel-Crafts reactions to produce anthraquinones, with the advantage of being regenerable and reusable. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation offers a solvent-free, rapid, and efficient method for synthesizing anthraquinone derivatives. rasayanjournal.co.in This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Bio-based Precursors: Investigating the use of renewable starting materials derived from biomass could further enhance the sustainability of anthraquinone synthesis. researchgate.net

These sustainable methodologies not only minimize environmental impact but also have the potential to reduce production costs, making "Acetamide, N-(3-chloro-2-anthraquinonyl)-" and its analogs more accessible for a wider range of applications.

Development of Multifunctional Materials Incorporating the Anthraquinone Core

The rigid and planar structure of the anthraquinone core in "Acetamide, N-(3-chloro-2-anthraquinonyl)-" provides a versatile scaffold for the development of multifunctional materials. Future research will likely focus on tailoring the molecular structure to achieve specific properties for advanced applications.

Potential areas of development include:

Organic Electronics: Anthraquinone derivatives are promising candidates for applications in organic electronics due to their redox properties. researchgate.netrsc.org By modifying the substituents on the anthraquinone core, the electrochemical potentials can be tuned for use in organic batteries, transistors, and sensors. researchgate.net For example, 2-aminoanthraquinone (B85984) has been investigated for its potential in humidity and temperature sensors. mdpi.com

Intelligent Packaging: Hybrid polymer composites incorporating anthraquinone dyes have shown potential for use as aging indicators in intelligent packaging materials. mdpi.comnih.gov These materials can exhibit color changes in response to environmental stimuli, providing a visual indication of product degradation.

Liquid Crystals: The elongated and rigid nature of some anthraquinone derivatives makes them suitable for applications in liquid crystal displays. researchgate.net Computational studies have shown that structural modifications can be used to design high-dichroic-ratio materials with customized absorption properties.

The ability to functionalize the anthraquinone core of "Acetamide, N-(3-chloro-2-anthraquinonyl)-" opens up possibilities for creating novel materials with tailored optical, electronic, and sensing capabilities.

Potential ApplicationKey Property of Anthraquinone CoreResearch Focus
Organic BatteriesRedox ActivityTuning electrochemical potentials through substitution
Smart SensorspH-Sensitivity, Environmental ReactivityDevelopment of colorimetric indicators for freshness
Liquid Crystal DisplaysAnisotropic Molecular Shape, DichroismDesign of molecules with high order parameters

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling will play a crucial role in accelerating the discovery and design of new materials based on "Acetamide, N-(3-chloro-2-anthraquinonyl)-". Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide valuable insights into structure-property relationships, guiding experimental efforts. acs.orguchicago.edu

Future computational research will likely focus on:

Predicting Electrochemical Properties: DFT calculations have been successfully used to predict the reduction potentials of anthraquinone derivatives, which is essential for their application in energy storage devices. researchgate.net This allows for the virtual screening of large libraries of compounds to identify promising candidates before their synthesis.

Understanding Molecular Interactions: Computational methods can elucidate the interactions between anthraquinone-based dyes and host materials in guest-host liquid crystal systems, aiding in the design of molecules with optimal alignment and performance.

Simulating Material Performance: Molecular dynamics simulations can be employed to understand the behavior of anthraquinone-containing polymers and hybrid materials, predicting their mechanical, thermal, and optical properties. acs.org

By integrating computational modeling with experimental synthesis and characterization, researchers can adopt a more rational and efficient approach to material design, reducing the time and resources required to develop new functional materials.

Integration into Hybrid Material Systems for Enhanced Performance

The future development of materials based on "Acetamide, N-(3-chloro-2-anthraquinonyl)-" will increasingly involve their integration into hybrid material systems to achieve synergistic effects and enhanced performance.

Promising areas for the development of hybrid materials include:

Polymer Composites: Incorporating anthraquinone derivatives into polymer matrices can enhance the thermal stability and confer specific functionalities, such as sensing capabilities. mdpi.comnih.gov The combination of natural and synthetic dyes within a polymer matrix has been shown to improve resistance to oxidation. mdpi.com

Covalent Organic Frameworks (COFs): Anthraquinone-containing COFs hybridized with materials like reduced graphene oxide (rGO) can lead to flexible and high-performance materials for energy storage applications, such as microsupercapacitors. acs.org The COF structure provides high porosity for ion transport, while the rGO enhances electrical conductivity. acs.org

TiO2-Anthraquinone Hybrids: Materials based on titanium dioxide nanoparticles and anthraquinone dyes have been modeled and shown to exhibit interesting photoelectrochemical properties, including photosensitization towards visible light and photocurrent switching capabilities.

By combining the unique properties of the anthraquinone core with other advanced materials, it is possible to create novel hybrid systems with superior performance characteristics for a wide range of technological applications.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(3-chloro-2-anthraquinonyl)acetamide, and what reaction conditions optimize yield?

  • Methodology : Multi-step synthesis typically involves coupling chloroanthraquinone derivatives with acetamide precursors. For example, analogous compounds (e.g., 2-chloro-N-(substituted phenyl)acetamides) are synthesized via condensation reactions using reagents like POCl₃ for cyclization . Optimize yields by controlling reaction time (e.g., 24-hour stirring for intermediates) and using weak bases like K₂CO₃ to facilitate nucleophilic substitutions . Purification via column chromatography or recrystallization is critical for isolating the target compound.

Q. Which spectroscopic techniques are most reliable for confirming the structure of N-(3-chloro-2-anthraquinonyl)acetamide?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and anthraquinonyl groups) and confirms amide bond formation .
  • FTIR : Verifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, aromatic C-Cl stretches) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. What are the critical considerations for handling and storing N-(3-chloro-2-anthraquinonyl)acetamide given its potential hazards?

  • Methodology :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture due to potential hydrolysis of the amide bond .
  • Safety : Use fume hoods and PPE (gloves, lab coats) during synthesis. Limited toxicological data on related acetamides suggest caution; assume acute toxicity and conduct preliminary ecotoxicological assays for waste disposal compliance .

Advanced Research Questions

Q. How can computational methods like DFT or MESP analysis aid in understanding the electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or similar software to compute HOMO-LUMO gaps, predicting reactivity and charge transfer interactions. For example, chloro substituents may lower LUMO energy, enhancing electrophilicity .
  • MESP Analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions, guiding derivatization strategies (e.g., targeting anthraquinonyl groups for functionalization) .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement of chloroanthraquinonyl acetamides?

  • Methodology :

  • SHELX Suite : Employ SHELXL for refinement, particularly for high-resolution or twinned data. Address disorder in chloro or anthraquinonyl groups by refining occupancy ratios and applying restraints to bond lengths/angles .
  • Validation Tools : Use PLATON or CCDC Mercury to check for missed symmetry, hydrogen bonding, or π-π stacking interactions. Compare with analogous structures (e.g., N-(4-chlorophenyl)acetamide derivatives) to identify common packing motifs .

Q. How to design cytotoxicity assays to evaluate the bioactivity of this compound, considering structural analogs?

  • Methodology :

  • MTT Assay : Use human cell lines (e.g., HeLa or MCF-7) incubated with the compound (0–100 µM, 48–72 hours). Measure IC₅₀ values and compare with analogs (e.g., dichlorofluorophenyl acetamides) to assess substituent effects on potency .
  • Control Experiments : Include positive controls (e.g., doxorubicin) and solvent-only controls. Validate results with flow cytometry for apoptosis/necrosis markers .

Q. What role do substituents like chloro and anthraquinonyl groups play in the compound’s reactivity and intermolecular interactions?

  • Methodology :

  • Reactivity : Chloro groups enhance electrophilic aromatic substitution potential, while anthraquinonyl moieties enable π-stacking in crystal lattices. Use X-ray crystallography to analyze packing (e.g., face-to-face anthraquinone interactions) .
  • Intermolecular Forces : Hydrogen bonding between amide NH and carbonyl groups stabilizes crystal structures. Compare Hirshfeld surfaces (via CrystalExplorer) to quantify interaction contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.